molecular formula C20H19N3O5S2 B10882389 Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10882389
M. Wt: 445.5 g/mol
InChI Key: JXNULJJCDCKIIF-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a thiadiazole ring, a benzoate ester, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution mechanism.

    Formation of the Benzoate Ester: The benzoate ester is formed through esterification, typically involving methanol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the thiadiazole derivative with the benzoate ester under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the ester group, leading to different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The thiadiazole ring and the dimethoxyphenyl group are likely involved in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 4-[(2-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

Uniqueness

The uniqueness of METHYL 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, in particular, is associated with a range of biological activities, making this compound a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 4-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O5S2/c1-26-15-8-13(9-16(10-15)27-2)18-22-23-20(30-18)29-11-17(24)21-14-6-4-12(5-7-14)19(25)28-3/h4-10H,11H2,1-3H3,(H,21,24)

InChI Key

JXNULJJCDCKIIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)OC

Origin of Product

United States

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